REACTION_SMILES
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[B:22]([Cl:23])([Cl:24])[Cl:25].[Cl:1][c:2]1[cH:3][c:4](-[c:16]2[cH:17][n:18][cH:19][cH:20][cH:21]2)[c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]1[O:12][CH:13]([CH3:14])[CH3:15]>>[Cl:1][c:2]1[cH:3][c:4](-[c:16]2[cH:17][n:18][cH:19][cH:20][cH:21]2)[c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]1[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClB(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1c(Cl)cc(-c2cccnc2)c2cccnc12
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Name
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Type
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product
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Smiles
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Oc1c(Cl)cc(-c2cccnc2)c2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |